REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])=[CH:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[Al].[CH2:14]([CH:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1)[CH2:15][CH:16]([CH3:18])[CH3:17]>[Fe].[Ni].[Ni].[Fe].O>[CH2:4]([C@@H:5]1[CH2:6][CH2:7][C@H:8]([OH:11])[CH2:9][CH2:10]1)[CH2:3][CH:2]([CH3:12])[CH3:1].[CH2:14]([C@H:19]1[CH2:20][CH2:21][C@H:22]([OH:25])[CH2:23][CH2:24]1)[CH2:15][CH:16]([CH3:18])[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
CC(=CCC1=CC=C(C=C1)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C1CCC(CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe].[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration, 165 g of crude product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)[C@H]1CC[C@H](CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33.1% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)[C@@H]1CC[C@H](CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |